1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid
Description
1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an ethyl group at the 1-position, a methoxy group at the 6-position, and a carboxylic acid moiety at the 2-position. The molecular formula is inferred as C₁₂H₁₃NO₃ (molecular weight ~219.24 g/mol), based on structural similarity to 6-methoxy-1H-indole-2-carboxylic acid (CAS 16732-73-3, C₁₀H₉NO₃, MW 191.18 g/mol) with the addition of an ethyl group . This compound’s synthesis likely involves alkylation at the indole nitrogen (1-position), followed by functionalization at the 6-position.
Properties
IUPAC Name |
1-ethyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKKNIZKDNPAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Formation of Phenylhydrazone : Ethyl hydrazine reacts with a substituted cyclohexanone derivative under acidic conditions to form the corresponding phenylhydrazone.
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Cyclization : Heating the phenylhydrazone in the presence of a Brønsted acid (e.g., HCl or HSO) induces a-sigmatropic rearrangement, yielding the indole ring.
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Functionalization : Methoxy and ethyl groups are introduced via nucleophilic substitution or alkylation reactions at the 6- and 1-positions, respectively.
Key Optimization Parameters
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Temperature : Cyclization typically occurs at 80–120°C; excess heat promotes side reactions.
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Acid Catalyst : ZnCl or polyphosphoric acid enhances regioselectivity for the 2-carboxylic acid derivative.
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | ZnCl | 65–70 | |
| Reaction Temperature | 100°C | 68 | |
| Solvent | Ethanol/Water | 72 |
Friedel-Crafts Acylation Followed by Reduction
This two-step approach, detailed in source, involves introducing acyl groups at the indole’s 3-position, followed by reduction to alkyl chains.
Synthetic Procedure
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Friedel-Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., hexanoyl chloride) in the presence of AlCl.
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Reduction : The ketone group is reduced using triethylsilane (EtSiH) in trifluoroacetic acid (TFA), yielding the alkyl-substituted indole.
Critical Findings
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Regioselectivity : Acylation occurs preferentially at the 3-position due to electronic directing effects.
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Reduction Efficiency : EtSiH achieves >90% conversion with minimal over-reduction byproducts.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | AlCl, 1,2-DCE, 80°C | 85 | 98 |
| Reduction | EtSiH, TFA, RT | 92 | 95 |
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel method, adapted for 6-methoxy substitution patterns, offers an alternative route.
Protocol Highlights
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Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates.
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Thermal Cyclization : Heating the azidocinnamate induces cyclization, forming the indole skeleton.
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Ester Hydrolysis : Basic hydrolysis converts the ethyl ester to the carboxylic acid.
Advantages and Limitations
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Advantage : High regiocontrol for 5- and 7-substituted indoles.
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Limitation : Requires stringent temperature control (±2°C) to avoid decomposition.
Ester Hydrolysis of Ethyl 1H-Indole-2-Carboxylate
Conversion of ethyl esters to carboxylic acids is a critical final step in many syntheses.
Hydrolysis Conditions
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Base-Mediated : NaOH in ethanol/water at reflux (2–4 h).
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Acid-Mediated : HCl in dioxane for acid-sensitive intermediates.
Yield Comparison
Functional Group Interconversion Strategies
Methoxy Group Introduction
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Nucleophilic Aromatic Substitution : Reaction of 6-bromoindole derivatives with sodium methoxide (NaOMe) in DMF.
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Direct Methylation : Diazomethane (CHN) selectively methylates phenolic -OH groups.
Chemical Reactions Analysis
Reagents and Products
| Reagent/Conditions | Product Formed | Yield (%) | Observations |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 1-Ethyl-6-methoxyindole-2-ketone | 65–78 | Selective ketone formation |
| CrO₃ (Jones reagent) | Oxidative cleavage of ethyl group | 42 | Requires elevated temperatures |
| Ozone (O₃) | Carboxylic acid derivatives | 55 | Controlled ozonolysis required |
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The ethyl group at the 1-position undergoes oxidation to ketones under mild conditions.
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Methoxy groups stabilize the indole ring during oxidative processes, reducing side reactions .
Key Transformations
| Reducing Agent | Target Group | Product | Selectivity Notes |
|---|---|---|---|
| NaBH₄ | Carboxylic acid | 1-Ethyl-6-methoxyindole-2-methanol | Limited to -COOH reduction |
| LiAlH₄ | Ester derivatives | Primary alcohol | Requires anhydrous conditions |
| H₂/Pd-C | Aromatic ring | Partially saturated indoline | Controlled hydrogenation |
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The carboxylic acid moiety shows higher reduction propensity than the methoxy group .
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Catalytic hydrogenation can saturate the indole ring while preserving substituents .
Reactivity at Specific Positions
| Position | Reactivity Trend (vs Parent Indole) | Common Reagents | Major Products |
|---|---|---|---|
| C3 | Enhanced by methoxy group | Br₂ (NBS) | 3-Bromo derivative |
| C5 | Deactivated | HNO₃/H₂SO₄ | Minimal nitration |
| C7 | Moderate activation | AcCl (Friedel-Crafts) | 7-Acetylated product |
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Methoxy group at C6 directs electrophiles to C3 and C7 positions via resonance effects .
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Bromination with N-bromosuccinimide (NBS) yields 3-bromo derivatives (80–92% yields) .
Catalytic Cross-Couplings
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Palladium-catalyzed reactions enable functionalization at C6 and C7 positions .
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Ethyl group at N1 does not interfere with coupling reactivity .
Carboxylic Acid Modifications
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Amidation with substituted anilines enhances pharmacological profiles .
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Ester derivatives (e.g., ethyl esters) improve bioavailability in drug discovery .
Mechanistic Insights
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Electronic Effects :
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Steric Considerations :
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Solvent Dependency :
Research Advancements
Recent studies demonstrate:
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Antiviral Applications : C6-brominated derivatives inhibit HIV-1 integrase strand transfer (IC₅₀ = 0.13 μM) .
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Allosteric Modulation : Amide derivatives show cooperativity (α = 6.9) with CB1 receptor ligands .
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Synthetic Utility : Ethyl ester intermediates enable scalable production of functionalized indoles .
This compound's versatility makes it a cornerstone in medicinal chemistry and materials science. Future research directions include developing enantioselective reactions and exploring photochemical transformations.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid (MICA), which is a derivative of the compound . Research conducted on Bacillus toyonensis demonstrated that MICA exhibits significant antifungal activity, with optimal production conditions identified through response surface methodology (RSM). The study reported a 3.49-fold increase in production under specific conditions (starch and peptone concentrations, agitation rate, pH, and temperature) . The antifungal mechanism involves damage to the cell membrane of fungal cells, indicating its potential as a natural antifungal agent.
HIV-1 Integrase Inhibition
The compound has shown promise as a scaffold for developing inhibitors of HIV-1 integrase, a critical enzyme in the life cycle of HIV. Structural optimizations of indole-2-carboxylic acid derivatives have resulted in compounds that effectively inhibit the strand transfer activity of integrase. For instance, compound 20a exhibited an IC50 value of 0.13 μM against HIV-1 integrase . Binding mode analyses revealed that modifications at the C3 position significantly enhanced interactions with the enzyme's active site, demonstrating the importance of structural flexibility in enhancing biological activity .
Design and Synthesis of Derivatives
A series of derivatives based on indole-2-carboxylic acid have been designed and synthesized to improve their biological efficacy. For example, compound 17a was identified as an effective integrase inhibitor with an IC50 value of 3.11 μM . The synthesis involved strategic modifications to enhance metal-chelating and π-stacking interactions with viral DNA, indicating a robust approach to drug design in antiviral therapy.
Case Study 1: Antifungal Production Optimization
In a study focused on optimizing the production of MICA from Bacillus toyonensis, researchers utilized RSM to identify optimal conditions for maximum yield. The study confirmed that environmental factors such as nutrient composition and temperature significantly influence metabolite production. This research underscores the potential for biotechnological applications in producing natural antifungals from microbial sources .
Case Study 2: Antiviral Activity Against HIV
Another significant study explored various indole derivatives for their ability to inhibit HIV-1 integrase. Through systematic structural modifications, researchers developed potent inhibitors that showed improved binding affinities and inhibitory activities compared to earlier compounds. This research highlights the potential for indole derivatives to serve as lead compounds in developing new antiviral therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural analogs differ in substituent type, position, and functional groups, impacting physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Observations :
- Positional Isomerism : Moving the carboxylic acid group from position 2 to 3 (e.g., 6-methoxy-1H-indole-3-carboxylic acid) alters hydrogen-bonding capacity and molecular interactions .
- Substituent Effects: Ethyl vs. Methoxy vs. Chloro at 6-position: Methoxy groups are electron-donating, whereas chloro groups are electron-withdrawing, affecting electronic distribution and reactivity .
Physicochemical Properties
Limited solubility or melting point data are available for the target compound. However, inferences can be drawn:
- Lipophilicity : The ethyl group at the 1-position likely increases logP compared to 6-methoxy-1H-indole-2-carboxylic acid, impacting bioavailability.
- Acidity : The carboxylic acid at position 2 (pKa ~4-5) contributes to water solubility in its deprotonated form, whereas ester derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) are more lipophilic .
Biological Activity
1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Indole derivatives, including this compound, exhibit a broad range of biological activities due to their ability to bind with high affinity to multiple receptors. These compounds modulate various biochemical pathways, leading to diverse effects on cellular functions. The primary mechanisms include:
- Receptor Binding : Indole derivatives interact with receptors involved in signaling pathways, influencing cellular responses.
- Biochemical Pathways : They are known to affect pathways related to inflammation, cancer progression, and microbial resistance.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Indole derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antiviral Effects : Some studies highlight the potential of indole derivatives in inhibiting viral replication, particularly in the context of HIV .
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives, providing insights into their therapeutic potential:
Table 1: Summary of Biological Activities
Detailed Findings
- A study on the derivative's effect on cancer cells revealed that it significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic pathways . The compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines.
- Research into its antimicrobial properties demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its applicability in treating infections.
Pharmacokinetics
The pharmacokinetic profile of indole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that these compounds can achieve significant bioavailability and target tissue distribution, which is crucial for their therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : A common approach involves esterification and alkylation. For example, ethyl indole-2-carboxylate derivatives can be synthesized via refluxing with sodium acetate and acetic acid, followed by methoxy group introduction at position 6 and ethyl substitution at position 1 .
- Optimization : Reaction time (2.5–3 hours) and temperature (reflux conditions) are critical. Monitoring via TLC or HPLC ensures intermediate purity. Catalysts like NaOAc improve yield in cyclization steps .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Elemental Analysis : Verify molecular formula (C₁₂H₁₃NO₃) with ≤0.3% deviation .
Q. What are the known physical and chemical properties critical for experimental design?
Methodological Answer:
- Key Properties :
- Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) based on indole-carboxylic acid analogs. Limited aqueous solubility necessitates pH adjustment .
- Stability : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
- Hazards : Potential skin/eye irritant (H315, H319); use PPE (gloves, goggles) and fume hoods during handling .
Advanced Research Questions
Q. How do substituents (ethyl, methoxy) influence the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Electronic Effects :
- Experimental Validation :
- Perform comparative studies with analogs (e.g., 6-methoxy vs. 6-hydroxy derivatives) to assess substituent effects on reaction kinetics .
Q. What strategies resolve discrepancies in reported biological activities of indole-2-carboxylic acid derivatives?
Methodological Answer:
- Controlled Assays :
- Data Reconciliation :
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Modeling :
- Validation :
- Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
